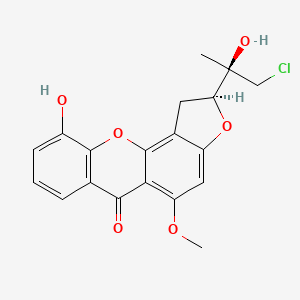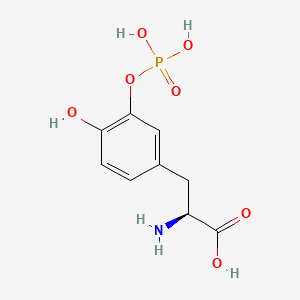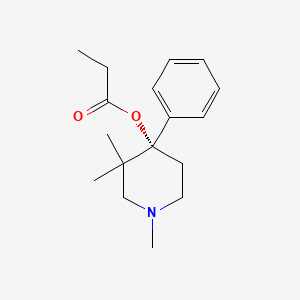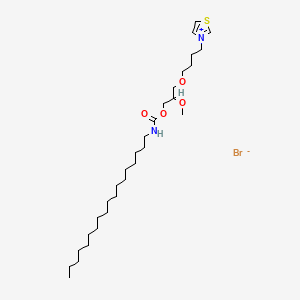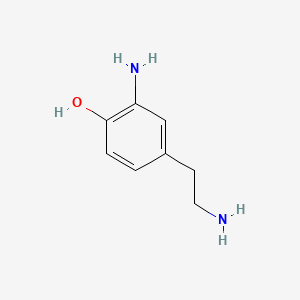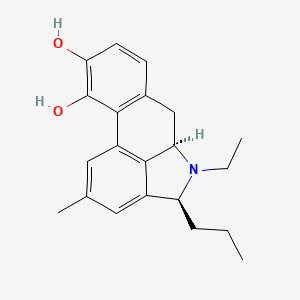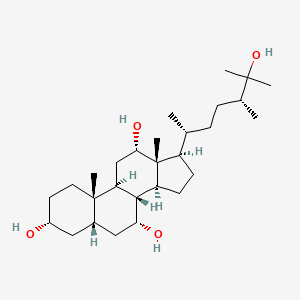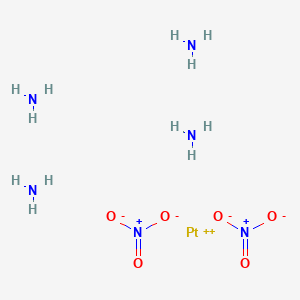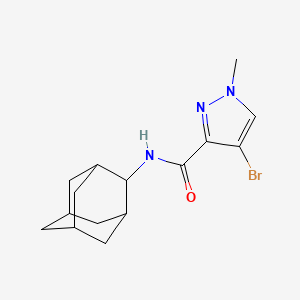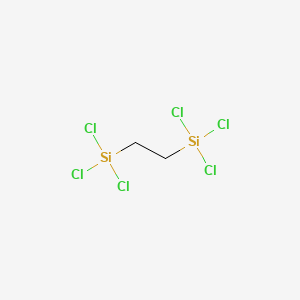
1,2-双(三氯硅基)乙烷
概述
描述
1,2-Bis(trichlorosilyl)ethane is an organosilicon compound with the chemical formula Cl₃SiCH₂CH₂SiCl₃. It is an alkylchlorosilane that couples with surface atoms present on metal surfaces. This compound is primarily utilized as a protective coating and a coupling agent that enhances the absorption of self-assembled monolayers on metal surfaces .
科学研究应用
1,2-Bis(trichlorosilyl)ethane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized as a coupling agent and protective coating in various industrial applications, including electronics and materials science
作用机制
Target of Action
The primary target of 1,2-Bis(trichlorosilyl)ethane are the surface atoms present on metal surfaces . The compound acts as a coupling agent, enhancing the absorption of self-assembled monolayers (SAMs) on these surfaces .
Mode of Action
1,2-Bis(trichlorosilyl)ethane interacts with its targets by coupling with the surface atoms on metal surfaces . This interaction results in the formation of a protective coating that chemically modifies the substrate material .
Result of Action
The primary result of 1,2-Bis(trichlorosilyl)ethane’s action is the formation of a protective coating on metal surfaces . This coating enhances the absorption of SAMs on the surface of the metal, chemically modifying the substrate material . It also acts as an anti-corrosive layer .
生化分析
Biochemical Properties
1,2-Bis(trichlorosilyl)ethane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with surface atoms on metal substrates, forming strong covalent bonds that enhance the absorption of self-assembled monolayers . This interaction is crucial for its function as a coupling agent and protective coating. Additionally, 1,2-Bis(trichlorosilyl)ethane can modify the chemical properties of substrates, making them more resistant to corrosion and chemical degradation .
Cellular Effects
The effects of 1,2-Bis(trichlorosilyl)ethane on cellular processes are not extensively studied. It is known to cause irritation to the skin, eyes, and respiratory system upon direct contact . In laboratory settings, it is essential to handle this compound with care to avoid adverse effects on cell function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains largely unexplored.
Molecular Mechanism
At the molecular level, 1,2-Bis(trichlorosilyl)ethane exerts its effects through covalent bonding with surface atoms on metal substrates . This interaction leads to the formation of a protective layer that enhances the substrate’s resistance to corrosion and chemical degradation. The compound’s ability to form self-assembled monolayers is a key aspect of its molecular mechanism . Detailed studies on its interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression are limited.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,2-Bis(trichlorosilyl)ethane are critical factors to consider. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols Over time, this hydrolysis can affect the compound’s protective properties and its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1,2-Bis(trichlorosilyl)ethane at different dosages in animal models have not been extensively studied. It is known that high doses of the compound can cause severe skin burns and eye damage . The threshold effects and toxic or adverse effects at varying dosages remain to be explored in detail through animal studies.
Metabolic Pathways
The compound’s primary interaction is with surface atoms on metal substrates, forming covalent bonds that enhance the absorption of self-assembled monolayers
Transport and Distribution
1,2-Bis(trichlorosilyl)ethane is primarily transported and distributed within cells and tissues through its interaction with surface atoms on metal substrates . The compound’s ability to form self-assembled monolayers plays a crucial role in its localization and accumulation. Detailed studies on the transporters or binding proteins involved in its distribution are lacking.
Subcellular Localization
The subcellular localization of 1,2-Bis(trichlorosilyl)ethane is primarily associated with its interaction with metal surfaces . The compound forms covalent bonds with surface atoms, leading to the formation of a protective layer. The specific targeting signals or post-translational modifications that direct 1,2-Bis(trichlorosilyl)ethane to specific compartments or organelles remain to be explored.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(trichlorosilyl)ethane can be synthesized through the reaction of benzyltrichlorosilane with vinyl chloride. The reaction typically involves the use of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(trichlorosilyl)ethane involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
1,2-Bis(trichlorosilyl)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Water: Hydrolysis reactions typically involve the use of water or aqueous solutions.
Catalysts: Acid or base catalysts are often used to facilitate hydrolysis and condensation reactions.
Major Products
Silanols: Formed from the hydrolysis of 1,2-Bis(trichlorosilyl)ethane.
Siloxanes: Formed through the condensation of silanols.
相似化合物的比较
Similar Compounds
- 1,2-Bis(triethoxysilyl)ethane
- 1,6-Bis(trichlorosilyl)hexane
- Hexachlorodisilane
- Trichlorosilane
Uniqueness
1,2-Bis(trichlorosilyl)ethane is unique due to its specific structure, which allows it to form strong covalent bonds with metal surfaces. This property makes it particularly effective as a coupling agent and protective coating. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
trichloro(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUXWDZTPZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062477 | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-64-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
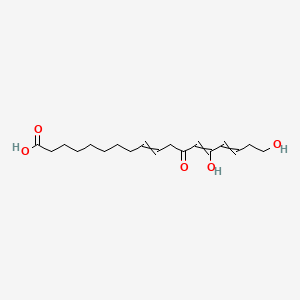

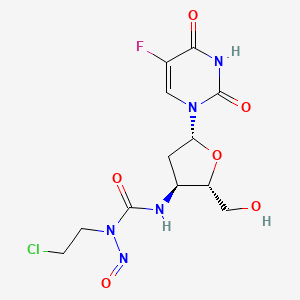
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
